molecular formula C13H19NO2S B15170989 N-(Hex-4-en-1-yl)-4-methylbenzene-1-sulfonamide CAS No. 906451-51-2

N-(Hex-4-en-1-yl)-4-methylbenzene-1-sulfonamide

Katalognummer: B15170989
CAS-Nummer: 906451-51-2
Molekulargewicht: 253.36 g/mol
InChI-Schlüssel: STFPCZNVUDZNMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Hex-4-en-1-yl)-4-methylbenzene-1-sulfonamide is an organic compound characterized by a sulfonamide group attached to a benzene ring, which is further substituted with a hex-4-en-1-yl chain and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hex-4-en-1-yl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with hex-4-en-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Hex-4-en-1-yl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and are conducted under elevated temperatures and pressures.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-(Hex-4-en-1-yl)-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of N-(Hex-4-en-1-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The hex-4-en-1-yl chain and methyl group contribute to the compound’s overall hydrophobicity, affecting its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(Hex-4-en-1-yl)-4-methylbenzene-1-sulfonamide: shares structural similarities with other sulfonamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hex-4-en-1-yl chain and the methyl group on the benzene ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

906451-51-2

Molekularformel

C13H19NO2S

Molekulargewicht

253.36 g/mol

IUPAC-Name

N-hex-4-enyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H19NO2S/c1-3-4-5-6-11-14-17(15,16)13-9-7-12(2)8-10-13/h3-4,7-10,14H,5-6,11H2,1-2H3

InChI-Schlüssel

STFPCZNVUDZNMC-UHFFFAOYSA-N

Kanonische SMILES

CC=CCCCNS(=O)(=O)C1=CC=C(C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.